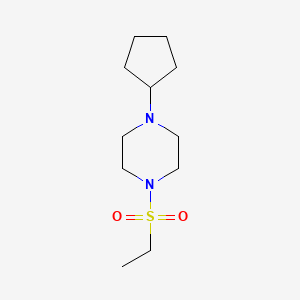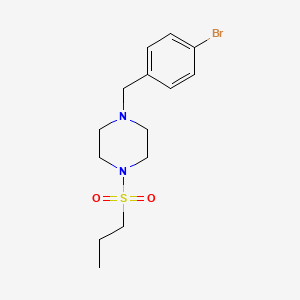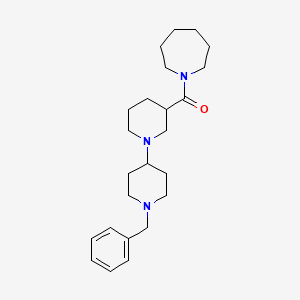
(3,5-Dimethyl-1,4'-bipiperidin-1'-yl)(3-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-fluorophenyl)methanone: is a synthetic organic compound characterized by its unique structure, which includes a bipiperidine moiety and a fluorophenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-fluorophenyl)methanone typically involves the following steps:
Formation of the Bipiperidine Core: The bipiperidine core can be synthesized through a series of cyclization reactions starting from appropriate diamines and diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the bipiperidine intermediate in the presence of a suitable base.
Final Coupling: The final step involves coupling the bipiperidine intermediate with the fluorophenyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine rings.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. Its structural features make it a candidate for investigating binding affinities and mechanisms of action in biological systems.
Medicine
In medicinal chemistry, (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-fluorophenyl)methanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful component in various industrial processes.
Mécanisme D'action
The mechanism of action of (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-fluorophenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bipiperidine moiety may facilitate binding to these targets, while the fluorophenyl group can enhance the compound’s stability and specificity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-methoxyphenyl)methanone
- (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(thiophen-2-yl)methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethyl-1,4’-bipiperidin-1’-yl)(3-fluorophenyl)methanone stands out due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C19H27FN2O |
|---|---|
Poids moléculaire |
318.4 g/mol |
Nom IUPAC |
[4-(3,5-dimethylpiperidin-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C19H27FN2O/c1-14-10-15(2)13-22(12-14)18-6-8-21(9-7-18)19(23)16-4-3-5-17(20)11-16/h3-5,11,14-15,18H,6-10,12-13H2,1-2H3 |
Clé InChI |
HRGWHJOIGDCKQT-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![17-(Pyridin-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B10885485.png)
![(5E)-5-[4-(difluoromethoxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10885495.png)


![N-{1-(3-methoxyphenyl)-3-oxo-3-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]propyl}benzamide](/img/structure/B10885530.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B10885540.png)

![1-{4-[2-Nitro-4-(quinoxalin-2-yl)phenoxy]phenyl}propan-1-one](/img/structure/B10885550.png)
![N-{4-[(4-cyclopentylpiperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B10885551.png)
![1-(1-Benzylpiperidin-4-yl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B10885556.png)
![{4-[(2-Nitrophenyl)sulfonyl]piperazin-1-yl}(thiophen-2-yl)methanone](/img/structure/B10885558.png)

![Azepan-1-yl{1-[(3-fluorophenyl)carbonyl]piperidin-3-yl}methanone](/img/structure/B10885569.png)
![2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide](/img/structure/B10885571.png)
